5-Bromo-4-fluoro-2-nitrobenzaldehyde
Overview
Description
5-Bromo-4-fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core. This compound is a colorless solid with a faint odor and is soluble in organic solvents .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-fluoro-2-nitrobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in oxidation-reduction reactions and can act as an electrophile in nucleophilic substitution reactions. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. These interactions are crucial for the compound’s role in biochemical pathways and its ability to modulate enzymatic activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential in modulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing the transfer of electrons. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its effects on biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular functions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Studies have identified threshold effects, where the compound’s impact on cellular functions becomes pronounced beyond a certain dosage . These findings are essential for determining safe and effective dosage ranges for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through oxidation-reduction reactions, facilitated by enzymes such as cytochrome P450 oxidases. These metabolic pathways can lead to the formation of reactive intermediates, which may further interact with cellular components. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can modulate its localization and distribution within cells, affecting its bioavailability and efficacy. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These targeting signals and modifications are crucial for the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is common to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Reduction: 5-Bromo-4-fluoro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Oxidation: 5-Bromo-4-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-4-fluoro-2-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzaldehyde involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
- 2-Nitrobenzaldehyde
- 4-Chloro-2-nitrobenzaldehyde
Uniqueness
5-Bromo-4-fluoro-2-nitrobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to other similar compounds. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFBETPMHZUCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464100 | |
Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213382-45-7 | |
Record name | 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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